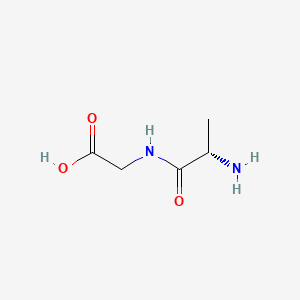

Ala-Gly

Vue d'ensemble

Description

Ala-Gly is a dipeptide composed of the amino acids alanine and glycine. It is a naturally occurring compound found in many foods, such as milk, eggs, and meat, and it is also present in some supplements. This compound has been studied for its potential health benefits, and it is also used in some laboratory experiments.

Applications De Recherche Scientifique

Développement de matériaux biomédicaux

Les séquences Ala-Gly sont utilisées dans le développement de gélatines biocompatibles, qui sont dérivées de l'hydrolyse partielle du collagène. Ces gélatines peuvent être utilisées pour créer des films présentant des propriétés de déflexion spécifiques sous des champs électriques, ce qui les rend appropriées pour des applications biomédicales telles que l'ingénierie tissulaire et la cicatrisation des plaies .

Cosmétiques anti-âge

Les peptides contenant de l'this compound, tels que le Pentapeptide-18, ont démontré des effets similaires au Botox sur la peau. Ils sont utilisés dans des traitements topiques pour réduire les ridules et les rides en imitant le mécanisme naturel des enképhalines et en inhibant l'activité neuronale .

Contrôle de la croissance cristalline

L'ajout d'oligopeptides à base d'this compound peut contrôler la morphologie des cristaux de L-alanine, ce qui est important pour la conception de médicaments et le développement de matériaux optiques non linéaires. Ceci met en évidence le rôle de ces peptides dans la régulation des mécanismes de croissance cristalline .

Recherche sur les maladies neurodégénératives

Les peptides riches en séquences this compound ont été étudiés pour leur potentiel à améliorer les conditions neurodégénératives telles que la maladie d'Alzheimer. Le mécanisme spécifique par lequel ces peptides exercent leurs effets est un domaine de recherche active .

Agents antimicrobiens

Les peptides riches en glycine, qui comprennent les séquences this compound, ont été identifiés comme des peptides antimicrobiens (AMP). Ces peptides peuvent activer les mécanismes microbicides médiés par les phagocytes, offrant une approche différente des AMP conventionnels pour lutter contre les infections microbiennes .

Applications cosméceutiques

Les peptides contenant de l'this compound ont été appliqués dans les cosméceutiques, démontrant des réductions visibles des effets du vieillissement sur la peau. Ces peptides sont souvent inclus dans les crèmes pour le visage et autres produits de soin de la peau pour améliorer la santé et l'apparence de la peau .

Thérapies peptidiques

Les propriétés fonctionnelles des peptides riches en this compound font d'eux des cibles attrayantes pour le développement d'analogues améliorés, de promédicaments et de médicaments mimétiques peptidiques. Ces peptides sont explorés pour diverses applications thérapeutiques, y compris en tant que peptides pénétrant les cellules (CPP) et peptides chélatants les métaux (MCP) .

Conception de peptides dans la recherche biomédicale

Les séquences this compound jouent un rôle dans la conception de peptides synthétiques pour des applications de recherche biomédicale. Les chercheurs utilisent ces séquences pour développer de nouvelles solutions et méthodes qui peuvent améliorer la recherche actuelle ou conduire à de nouvelles découvertes .

Safety and Hazards

Orientations Futures

Future research could focus on the antibacterial properties of Ala-Gly. For example, a study found that this compound-Gly-Val-Pro-Arg and Ser-Thr-Ile-Arg exhibited the strongest binding affinity in a molecular docking analysis, suggesting that peptides from sesame possess the ability to potentially hinder bacterial activity .

Mécanisme D'action

Target of Action

Ala-Gly, a dipeptide composed of alanine and glycine, primarily targets the protein synthesis machinery in cells. As a fundamental component of proteins, it plays a crucial role in various biological processes .

Mode of Action

The mode of action of this compound involves its incorporation into proteins during the process of protein synthesis. The peptide bond formation between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide is a key step in this process .

Biochemical Pathways

This compound participates in several biochemical pathways. For instance, it is involved in the synthesis of peptides from its component amino acids . It also plays a role in the metabolism of amino acids, such as glutamic acid, which is produced by the TCA cycle .

Pharmacokinetics

Research on similar dipeptides suggests that they are rapidly absorbed and eliminated, suggesting good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its role in protein synthesis. It can influence cell growth, differentiation, and function . In some cases, it has been shown to inhibit aflatoxin production in certain bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other amino acids, pH, temperature, and other factors can affect its stability and its ability to participate in biochemical reactions .

Analyse Biochimique

Biochemical Properties

Ala-Gly participates in numerous biochemical reactions, primarily due to its role as a dipeptide. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can be hydrolyzed by peptidases, which are enzymes that break down peptides into their constituent amino acids. This interaction is crucial for protein metabolism and recycling within cells. Additionally, this compound can act as a substrate for transporters that facilitate the movement of peptides across cellular membranes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell signaling by acting as a ligand for specific receptors or by influencing the activity of signaling molecules. This compound also affects gene expression by serving as a precursor for the synthesis of proteins that regulate transcription and translation. Furthermore, this compound plays a role in cellular metabolism by providing a source of amino acids for energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit or activate enzymes involved in peptide metabolism, thereby regulating the availability of amino acids within cells. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the synthesis of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can be degraded by peptidases over time. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to modulate cellular processes, such as protein synthesis and degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance protein synthesis and support cellular metabolism. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and energy production. It interacts with enzymes such as peptidases and transaminases, which facilitate its breakdown and conversion into other metabolites. This compound can also influence metabolic flux by altering the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its availability for various biochemical processes. Additionally, this compound can accumulate in specific tissues or cellular compartments, depending on its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the cytoplasm, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as it may interact with different biomolecules in distinct cellular environments .

Propriétés

IUPAC Name |

2-[[(2S)-2-aminopropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXISPYVYMQWFLE-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25765-55-3 | |

| Record name | Glycine, L-alanyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101316944 | |

| Record name | L-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

687-69-4 | |

| Record name | L-Alanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANYLGLYCINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXQ6Y9X6ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

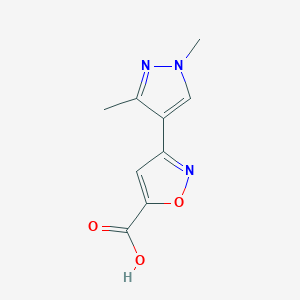

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

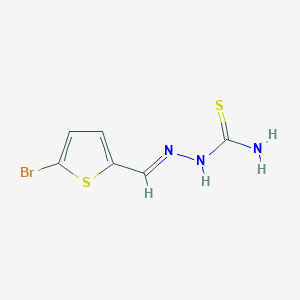

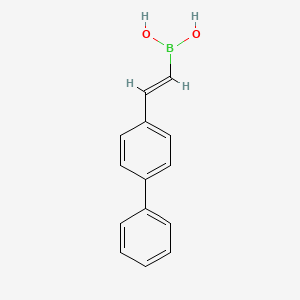

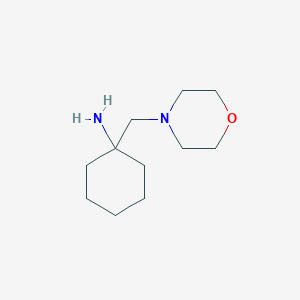

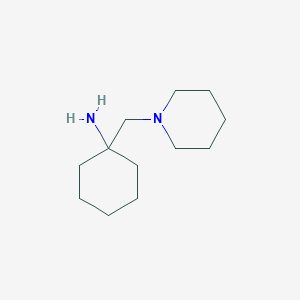

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)